Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
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Description
“Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride” is a complex organic compound. It contains several functional groups, including a benzoate ester, a secondary amine, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .Scientific Research Applications
Eco-Friendly Synthesis Techniques
Research on eco-friendly methodologies for the synthesis of aromatic esters, including those with similar structures, highlights advancements in green chemistry. Such techniques offer simplified and environmentally friendly alternatives for producing compounds that serve as cosmetic ingredients, UV sunscreen filters, and antimicrobial agents. The use of solid-liquid solvent-free phase transfer catalysis (PTC) and microwave activation exemplifies innovative approaches to synthesis, potentially applicable to "Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride" (Villa et al., 2005).
Antitumor Activity
Derivatives of benzothiazole, bearing structural similarities to the target compound, have been synthesized and evaluated for their antitumor properties. These compounds exhibited cytostatic activities against various human cancer cell lines, suggesting potential research applications of the specified compound in developing novel anticancer therapies (Racané et al., 2006).
Supramolecular Chemistry
Studies on the cocrystallization of dimethylaminopyridine with carboxylic acids, resulting in various supramolecular adducts, demonstrate the relevance of noncovalent interactions in crystal engineering. These findings indicate the potential of "this compound" in forming structurally complex materials with specific properties, useful in materials science and drug design (Fang et al., 2020).
Corrosion Inhibition
Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments showcases the chemical's potential application in protecting industrial materials. These studies offer insights into the adsorption mechanisms and efficiency of similar compounds in corrosion protection, hinting at possible applications for the chemical (Hu et al., 2016).
properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRXXMZMAGLTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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